![molecular formula C26H27N5O4 B2425854 2-[9-(4-乙基苯基)-1-甲基-2,4-二氧代-7,8-二氢-6H-嘌呤[7,8-a]嘧啶-3-基]乙酸苄酯 CAS No. 844832-66-2](/img/no-structure.png)

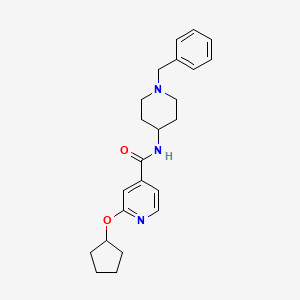

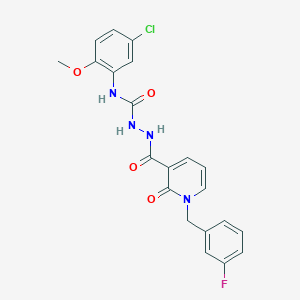

2-[9-(4-乙基苯基)-1-甲基-2,4-二氧代-7,8-二氢-6H-嘌呤[7,8-a]嘧啶-3-基]乙酸苄酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of this compound involves several steps. One approach could be the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The structures of the newly synthesized compounds are established based on spectral data, elemental analyses, and alternative synthetic routes.

Molecular Structure Analysis

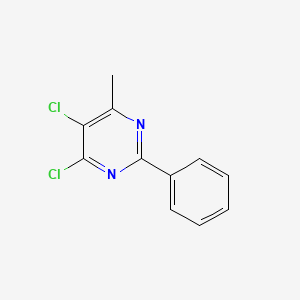

The molecular formula of benzyl 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate is C₂₇H₂₉N₅O₄ , with an average mass of 487.550 Da . The compound likely exhibits intricate interactions due to its fused heterocyclic rings and functional groups.

科学研究应用

合成方法:

- 在多项研究中探索了与2-[9-(4-乙基苯基)-1-甲基-2,4-二氧代-7,8-二氢-6H-嘌呤[7,8-a]嘧啶-3-基]乙酸苄酯相关的各种衍生物的合成。例如,特定嘧啶三酮的酰化导致形成6-甲基(乙基)-1,3-二氧代-1,2,3,4-四氢[1]苯并噻吩并[3',2':4,5]吡喃并[2,3-d]嘧啶-5-鎓高氯酸盐。进一步的水解和环缩合过程导致合成各种嘧啶衍生物 (Tolkunov 等,2013).

- 另一项研究重点关注合成具有活性次甲基基团的5,6-二氢噻吩(和呋喃)嘧啶。这涉及特定腈与乙酰乙酸乙酯或二烷基丙二酸酯的反应,生成相应的2-(5,6-二氢-2-苯基噻吩(和呋喃)[2,3-d]嘧啶-4-基)-3-氧代丁酸乙酯 (丸冈等,2001).

表征和性质:

- 对相关化合物晶体结构的研究,例如阿齐沙坦甲酯乙酸乙酯半溶剂化物,提供了对晶体晶格内分子构象和相互作用的见解。这项研究揭示了特定的二面角和氢键模式,有助于理解相关化合物的结构特征 (李等,2015).

- 从红藻海萝藤中分离出的取代芳基类萜的表征突出了这些化合物的潜在抗氧化活性。研究发现,这些类萜表现出显着的自由基抑制和Fe(2+)离子螯合活性,表明它们在制药和食品工业中作为抗氧化剂的潜在用途 (查克拉博蒂等,2016).

未来方向

: Abdelhamid, A. O., El Sayed, I. E., Hussein, M. Z., & Mangoud, M. M. (2016). Synthesis and Antimicrobial Activity of Some New Thiadiazoles, Thioamides, 5-Arylazothiazoles and Pyrimido [4,5-d] [1,2,4]triazolo [4,3-a]pyrimidines. Molecules, 21(8), 1072. DOI: 10.3390/molecules21081072

: ChemSpider. (n.d.). *Benzyl [9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for benzyl 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate involves the condensation of 4-ethylbenzaldehyde with urea to form 9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purine. This intermediate is then reacted with ethyl bromoacetate to form ethyl 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate, which is then benzylated to form the final product.", "Starting Materials": [ "4-ethylbenzaldehyde", "urea", "ethyl bromoacetate", "benzyl alcohol", "potassium carbonate", "acetic acid", "ethanol" ], "Reaction": [ "Condensation of 4-ethylbenzaldehyde with urea in ethanol to form 9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purine", "Reaction of 9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purine with ethyl bromoacetate, potassium carbonate, and acetic acid in ethanol to form ethyl 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate", "Benzylation of ethyl 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate with benzyl alcohol and potassium carbonate in ethanol to form benzyl 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate" ] } | |

CAS 编号 |

844832-66-2 |

产品名称 |

benzyl 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |

分子式 |

C26H27N5O4 |

分子量 |

473.533 |

IUPAC 名称 |

benzyl 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate |

InChI |

InChI=1S/C26H27N5O4/c1-3-18-10-12-20(13-11-18)29-14-7-15-30-22-23(27-25(29)30)28(2)26(34)31(24(22)33)16-21(32)35-17-19-8-5-4-6-9-19/h4-6,8-13H,3,7,14-17H2,1-2H3 |

InChI 键 |

CFFGIONDSIUGHZ-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OCC5=CC=CC=C5 |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

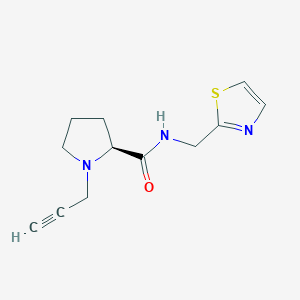

![9-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[5.2.0]nonane-8-carboxylic acid](/img/structure/B2425778.png)

![2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2425779.png)

![2-(2-chlorophenyl)-1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)ethanone](/img/structure/B2425793.png)